Cas no 2138285-71-7 (Sodium [1-(2-methoxy-2-oxoethyl)cyclopropyl]methanesulfinate)

Sodium [1-(2-methoxy-2-oxoethyl)cyclopropyl]methanesulfinate is a specialized sulfinate derivative featuring a cyclopropyl ester moiety. This compound is valued for its role as a versatile intermediate in organic synthesis, particularly in the construction of sulfone-containing molecules. Its reactive sulfinate group enables efficient participation in cross-coupling reactions, while the cyclopropyl and ester functionalities enhance structural diversity in target compounds. The sodium salt form ensures improved solubility and handling in polar solvents, facilitating its use in aqueous or mixed-phase reactions. This product is particularly useful in pharmaceutical and agrochemical research, where precise functionalization of sulfone-based scaffolds is required.
Sodium [1-(2-methoxy-2-oxoethyl)cyclopropyl]methanesulfinate structure
2138285-71-7 structure
Product Name:Sodium [1-(2-methoxy-2-oxoethyl)cyclopropyl]methanesulfinate
CAS No:2138285-71-7
MF:C7H11NaO4S
MW:214.21461224556
CID:5992136
PubChem ID:165843776
Update Time:2025-11-06

Sodium [1-(2-methoxy-2-oxoethyl)cyclopropyl]methanesulfinate Chemical and Physical Properties

Names and Identifiers

    • 2138285-71-7
    • EN300-723117
    • sodium [1-(2-methoxy-2-oxoethyl)cyclopropyl]methanesulfinate
    • Sodium [1-(2-methoxy-2-oxoethyl)cyclopropyl]methanesulfinate
    • Inchi: 1S/C7H12O4S.Na/c1-11-6(8)4-7(2-3-7)5-12(9)10;/h2-5H2,1H3,(H,9,10);/q;+1/p-1
    • InChI Key: NNMYIPJZTQQWHL-UHFFFAOYSA-M
    • SMILES: S(CC1(CC(=O)OC)CC1)(=O)[O-].[Na+]

Computed Properties

  • Exact Mass: 214.02757428g/mol
  • Monoisotopic Mass: 214.02757428g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 215
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 85.6Ų

Sodium [1-(2-methoxy-2-oxoethyl)cyclopropyl]methanesulfinate Pricemore >>

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Additional information on Sodium [1-(2-methoxy-2-oxoethyl)cyclopropyl]methanesulfinate

Comprehensive Analysis of Sodium [1-(2-methoxy-2-oxoethyl)cyclopropyl]methanesulfinate (CAS No. 2138285-71-7)

In the rapidly evolving field of organic synthesis and pharmaceutical intermediates, Sodium [1-(2-methoxy-2-oxoethyl)cyclopropyl]methanesulfinate (CAS No. 2138285-71-7) has emerged as a compound of significant interest. This sulfinate derivative, characterized by its unique cyclopropyl and methoxy-2-oxoethyl functional groups, plays a pivotal role in modern drug discovery and material science. Its molecular structure, combining a sulfinate moiety with a cyclopropane ring, offers exceptional reactivity in C-C bond formation and cross-coupling reactions, making it invaluable for researchers exploring precision synthesis.

The compound's CAS No. 2138285-71-7 is frequently searched in academic databases, reflecting its growing importance in bioconjugation and proteomics applications. Recent studies highlight its utility in click chemistry workflows, particularly in the development of targeted therapeutics and diagnostic probes. Unlike conventional sulfinates, this derivative exhibits enhanced water solubility due to its sodium salt form, addressing a critical challenge in biocompatible reactions—a topic trending in green chemistry forums.

From a structure-activity relationship perspective, the 1-(2-methoxy-2-oxoethyl)cyclopropyl backbone contributes to steric control in asymmetric synthesis, a feature highly sought after in chiral drug development. Analytical techniques like NMR and HPLC-MS confirm its stability under physiological pH ranges, aligning with current industry demands for pH-stable intermediates. These properties have spurred discussions in medicinal chemistry circles about its potential in prodrug designs, particularly for CNS-targeting molecules.

In material science, the compound's methanesulfinate group enables efficient surface functionalization of polymers—a hot topic in nanotechnology research. Patent analyses reveal its use in conductive polymer synthesis, where its electrochemical stability outperforms traditional thiol-based linkers. This aligns with the surge in searches for "alternative to thiol chemistry" and "air-stable coupling reagents," reflecting shifting industry preferences.

Quality control protocols for CAS 2138285-71-7 emphasize residual solvent monitoring via GC-MS, addressing regulatory concerns in GMP synthesis. The compound's crystalline form (verified by XRPD) ensures batch-to-batch reproducibility—a critical factor for scale-up operations. These attributes position it as a sustainable alternative in flow chemistry systems, where process intensification is a dominant trend.

Emerging applications in biocatalysis leverage the compound's compatibility with enzyme-mediated transformations, a niche explored in recent ACS publications. Its low cytotoxicity profile (verified through MTT assays) makes it suitable for biomolecule labeling—answering frequent queries about "non-toxic conjugation reagents." This safety profile contrasts with older sulfonyl chlorides, driving adoption in live-cell imaging studies.

The synthesis of Sodium [1-(2-methoxy-2-oxoethyl)cyclopropyl]methanesulfinate typically involves ring-opening of specially designed epoxide precursors, followed by oxidation-state manipulation—a process optimized for atom economy. These methodologies resonate with the green chemistry metrics increasingly demanded by funding agencies. Technical forums frequently discuss its purification via anti-solvent crystallization, a technique critical for achieving pharma-grade purity.

In conclusion, CAS 2138285-71-7 represents a versatile building block bridging small molecule and biomacromolecule chemistry. Its dual utility in drug development and advanced materials, coupled with stringent quality specifications, ensures its continued relevance across interdisciplinary research landscapes.

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